

A Technical Guide to the Cellular Uptake and Internalization of Pafolacianine

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Compound of Interest

Compound Name: Pafolacianine

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the cellular uptake mechanisms and internalization pathways of **pafolacianine** (Cytalux™), a folate receptor-targeted fluorescent imaging agent. The information presented herein is collated from publicly available clinical and pharmacological data.

Core Mechanism of Action

Pafolacianine is a molecular conjugate composed of a folic acid analog and a near-infrared (NIR) fluorescent dye, S0456, which is related to indocyanine green.[1][2][3][4] Its mechanism of action is predicated on the specific targeting of the folate receptor alpha (FR α), a glycoprotein that is frequently overexpressed on the surface of various cancer cells, including a high percentage of ovarian and lung cancers, while having limited expression in most normal tissues.[3]

Upon intravenous administration, **pafolacianine** circulates systemically and selectively binds to FR α -expressing cells with high affinity. Following this binding event, the entire **pafolacianine**-receptor complex is internalized by the cell, leading to an accumulation of the fluorescent dye within malignant tissues. This targeted accumulation enables real-time intraoperative visualization of cancerous lesions when illuminated by a specific NIR imaging system.

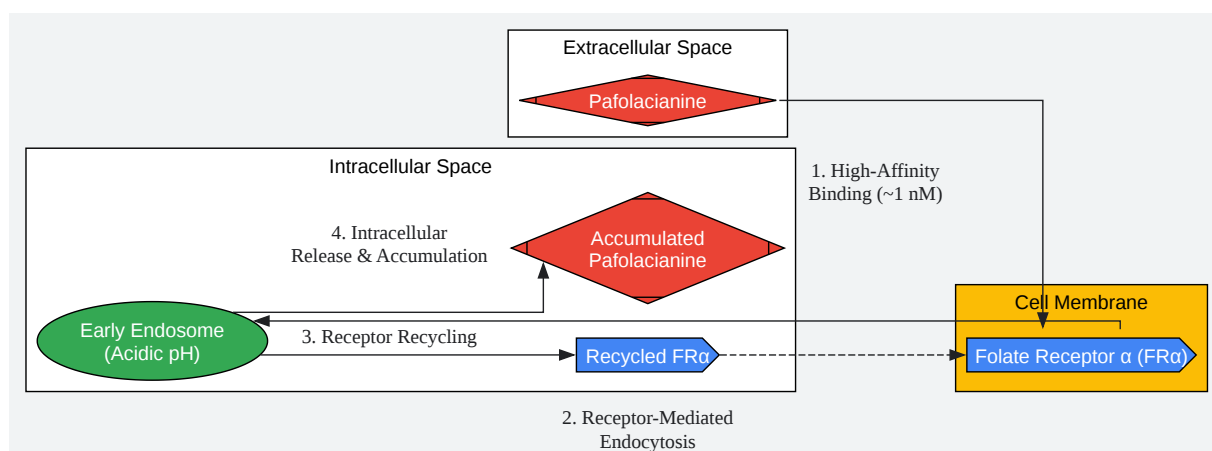
Cellular Uptake and Internalization Pathway

The primary and well-documented pathway for **pafolacianine** internalization is receptor-mediated endocytosis. This is a specific and efficient process for the uptake of macromolecules and complexes.

The process can be detailed in the following steps:

- **High-Affinity Binding:** **Pafolacianine**'s folate analog moiety binds with high affinity to the folate receptor alpha (FR α) on the cancer cell surface. This binding is a critical first step that confers the specificity of the agent.
- **Clustering and Invagination:** Upon binding, the **pafolacianine**-FR α complexes cluster in specialized regions of the plasma membrane. These regions, often rich in clathrin, invaginate to form a pit.
- **Endosome Formation:** The invaginated pit buds off from the plasma membrane to form an intracellular vesicle known as an endosome, encapsulating the **pafolacianine**-receptor complex.
- **Endosomal Acidification and Release:** The endosome undergoes acidification through the action of proton pumps. This acidic environment facilitates the dissociation of **pafolacianine** from its receptor.
- **Receptor Recycling:** The unbound folate receptors are typically recycled back to the cell surface, where they can bind to additional **pafolacianine** molecules. This recycling mechanism allows for the continuous uptake and accumulation of the fluorescent agent.
- **Intracellular Accumulation:** The released **pafolacianine** is retained and concentrated within the cell, leading to a strong fluorescence signal in FR α -positive tissues.

The diagram below illustrates this receptor-mediated endocytosis pathway.



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Pafolacianine Receptor-Mediated Endocytosis Pathway.

Quantitative Data on Cellular Uptake and Pharmacology

The following table summarizes key quantitative parameters associated with **pafolacianine's** binding, uptake, and pharmacokinetics.

Parameter	Value	Source(s)
Binding Affinity (to FR α)	~1 nM	
Recommended Clinical Dose	0.025 mg/kg (intravenous)	
Peak Plasma Concentration (Cmax)	59.1 \pm 5.94 ng/mL	
Area Under the Curve (AUCinf)	63.6 \pm 12.6 ng·hr/mL	
Volume of Distribution (Vz)	17.1 \pm 5.99 L	
Plasma Protein Binding	93.7%	
Elimination Half-Life	0.44 \pm 0.23 hours	
Mean Plasma Clearance	28.6 \pm 4.97 L/hr	
Tumor-to-Background Ratio (Lung)	Median TBR of 3.11 in adenocarcinoma	
Clinical Sensitivity (Ovarian Cancer)	83%	

Experimental Protocols for Uptake Analysis

Detailed in vitro cellular uptake protocols are not extensively described in the provided results. However, based on standard methodologies for receptor-targeted agents and descriptions of in vivo studies, a typical experimental workflow can be outlined.

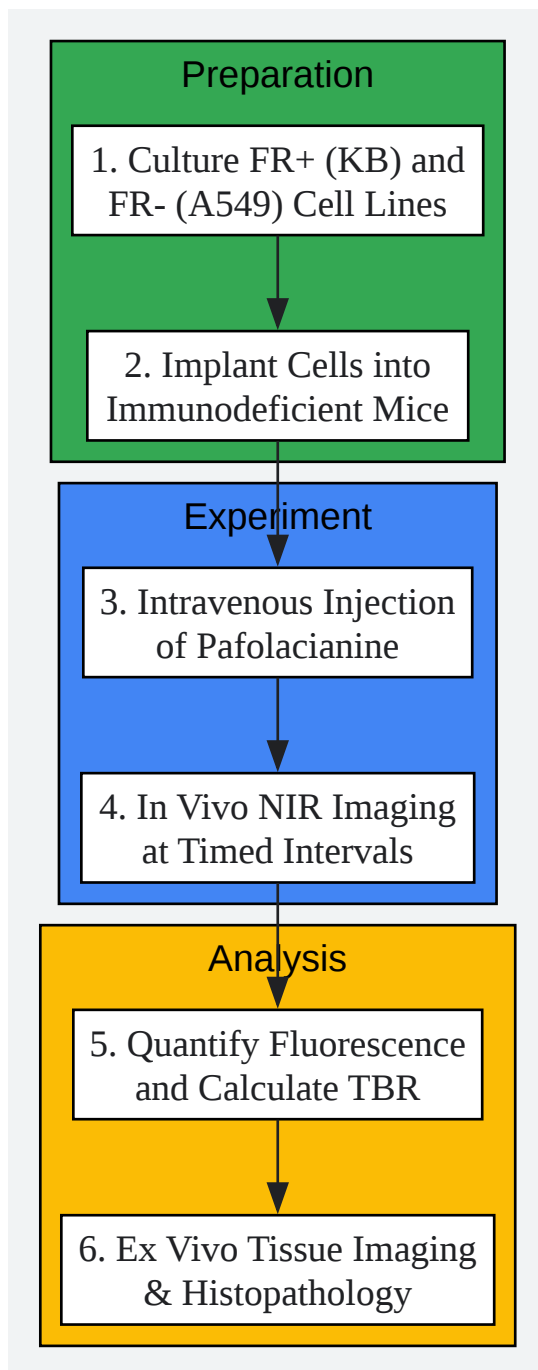
In Vivo Murine Xenograft Model Protocol

This protocol is based on studies performed to confirm the FR-specific uptake of **pafolacianine**.

- Cell Line Preparation:
 - Culture FR-positive (e.g., KB) and FR-negative (e.g., A549) human cancer cell lines under standard conditions.
 - Harvest cells and prepare a suspension for implantation.

- Animal Model:
 - Utilize immunodeficient mice (e.g., nu/nu mice).
 - Implant FR-positive cells subcutaneously on one flank and FR-negative cells on the contralateral flank to serve as an internal control.
 - Allow tumors to grow to a predetermined size.
- Agent Administration:
 - Administer **pafolacianine** intravenously (e.g., via tail vein injection) at a specified dose (e.g., 1-30 nmol/mouse).
- Fluorescence Imaging:
 - At set time points post-injection (e.g., 2.5 hours), anesthetize the mice.
 - Perform whole-body NIR fluorescence imaging using an imaging system with appropriate excitation (e.g., ~776 nm) and emission (~796 nm) filters.
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor regions and in background normal tissue.
 - Calculate tumor-to-background ratios (TBRs).
 - Confirm specific uptake by observing high fluorescence in FR-positive tumors and minimal to no signal in FR-negative tumors.
- Ex Vivo Confirmation:
 - After the final imaging session, euthanize the animals and excise the tumors and major organs (e.g., kidneys, liver).
 - Perform ex vivo imaging of the excised tissues to confirm the biodistribution of **pafolacianine**.

The workflow for such an experiment is depicted below.



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Experimental Workflow for In Vivo Uptake Analysis.

Considerations for Clinical Studies

In clinical settings, the protocol involves a single intravenous infusion of **pafolacianine** (0.025 mg/kg) administered over 60 minutes, between 1 and 9 hours prior to surgery. A critical protocol requirement is the avoidance of folate, folic acid, or folate-containing supplements for 48 hours prior to administration to prevent competitive binding at the receptor site, which could reduce the efficacy of tumor detection.

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